7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one
Description
7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is a tricyclic heterocyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) ring system. Its core structure includes a bicyclo[5.1.1] framework with an additional oxygen and nitrogen atom integrated into the rings.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
7-ethyl-3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one |
InChI |
InChI=1S/C9H13NO2/c1-2-8-3-9(4-8)6-12-7(11)10(9)5-8/h2-6H2,1H3 |
InChI Key |
UBBYGAHKLSENNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC3(C1)COC(=O)N3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the tricyclic scaffold, which can be achieved through various methodologies. These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for 7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, as well as employing cost-effective and scalable processes.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The tricyclic scaffold of 7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one shares similarities with other derivatives in the same family. A structurally related compound, 3-Oxa-5-aza-tricyclo-5-syn-(tert-butyldimethylsilyloxymethyl)[5.1.1.01,5]nonan-4-one (12) (hereafter referred to as Compound 12), is described in . Below is a comparative analysis:
Key Differences and Implications
Substituent Effects: The ethyl group in the target compound is less sterically demanding and more electron-donating compared to the bulky, electron-withdrawing tert-butyldimethylsilyloxymethyl group in Compound 12. This difference impacts solubility and reactivity. The ethyl group may improve bioavailability in biological systems due to its smaller size and moderate lipophilicity.
Synthetic Methodology: Compound 12 was synthesized via a two-step process: mesylation of a precursor followed by nucleophilic substitution with KCN in acetonitrile under reflux. The high yield (97%) highlights the efficiency of this route .
Spectroscopic Data :
- High-Resolution Mass Spectrometry (HR-MS) confirmed the molecular ion peak of Compound 12 at m/z 358.2414 (calculated: 358.2410) . Similar analytical validation would be required for the ethyl analog to confirm purity and structure.
Research Findings and Limitations
- Stability : The silyl group in Compound 12 confers stability against hydrolysis under basic conditions, a property critical for multi-step syntheses. The ethyl analog may require tailored conditions to prevent decomposition during functionalization.
- Functionalization Potential: The mesylate intermediate in Compound 12’s synthesis serves as a versatile leaving group, enabling further derivatization (e.g., cyanide substitution). The ethyl variant’s synthetic flexibility remains unexplored in the provided evidence.
- Biological Relevance : Neither compound’s biological activity is discussed in . However, tricyclic nitrogen-oxygen heterocycles are often explored for CNS-targeting applications due to their structural resemblance to alkaloids.
Biological Activity
7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex bicyclic structure, which includes an oxo group and nitrogen heteroatoms. This structural configuration often contributes to its biological activity by influencing interactions with biological macromolecules.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one. For instance, hybrid molecules incorporating similar frameworks have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and antioxidant activity.
Case Study:
A study investigated the effects of a related compound on Ehrlich Ascites Carcinoma (EAC) cells in mice. The results indicated that treatment led to a 100% reduction in tumor cell viability compared to control groups. The compound also exhibited strong antioxidant properties and induced apoptosis in cancer cells, suggesting a promising avenue for developing new chemotherapeutic agents .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Cell Viability (%) | 100% | 0% |
| Total Antioxidant Capacity | Low | High |
| Apoptotic Activity | None | Significant |
The proposed mechanisms through which 7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one exerts its biological effects include:
- Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity: By scavenging free radicals, it protects normal cells from oxidative stress.
- Molecular Interactions: Molecular docking studies suggest favorable interactions with key receptors involved in cancer progression.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound does not adversely affect liver or kidney functions at therapeutic doses, as evidenced by histopathological examinations and serum biochemical analysis . This safety profile is crucial for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
